molecular formula C19H17NO2 B2775823 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 590353-83-6

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B2775823
CAS RN: 590353-83-6
M. Wt: 291.35
InChI Key: VSQOOFINSUIDFT-UHFFFAOYSA-N
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Description

“8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 590353-83-6 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 8-ethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C . More detailed physical and chemical properties, such as solubility, melting point, and spectral data, are not available in the retrieved data.

Scientific Research Applications

  • Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, structurally related to 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, have been synthesized and shown potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

  • Antimicrobial Applications : Various quinoline derivatives, including those structurally related to 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, have been developed and tested for their antibacterial abilities. Some of these compounds have shown significant activity against different microorganisms (Valluri et al., 2017).

  • Broad-Spectrum Antibacterial Agent : A novel compound, 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, related to 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, has shown broad-spectrum antibacterial activity and higher effectiveness compared to some existing antibiotics (Corelli et al., 1984).

  • Antifungal Agents : Certain novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from compounds structurally similar to 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid have exhibited notable antibacterial and antifungal activities (Holla et al., 2006).

  • Synthesis of Novel Heterocycles : The synthesis of novel dioxo-Nethylpyrano[ 2,3-f ]- and [3,2-f ]quinoline-10-carboxylic acids, which are related to the compound of interest, has been explored. These new tricyclic heterocycles exhibit moderate antibacterial activity (Habashneh et al., 2013).

  • Antibacterial Quinolinecarboxylic Acids : Studies have been conducted on the synthesis and antibacterial activity of substituted 1-alkoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating their effectiveness against various bacteria (Koga et al., 1980).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid" . The MSDS provides important information about the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOOFINSUIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

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